2,2'-(Octadec-9-enylimino)bisethanol CAS number 25307-17-9
2,2'-(Octadec-9-enylimino)bisethanol CAS number 25307-17-9
An In-Depth Technical Guide to 2,2'-(Octadec-9-enylimino)bisethanol (CAS: 25307-17-9)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2'-(Octadec-9-enylimino)bisethanol, a versatile tertiary amine derivative with significant applications across multiple scientific and industrial domains. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, mechanisms of action, and practical applications, with a focus on the causality behind its functional efficacy.
Core Chemical Identity and Physicochemical Profile
2,2'-(Octadec-9-enylimino)bisethanol, also known by synonyms such as Bis(2-Hydroxyethyl)Oleylamine and PEG-2 Oleamine, is an organic compound with the CAS number 25307-17-9.[1][2][3] Its molecular structure is foundational to its wide-ranging utility, particularly as a nonionic or cationic surfactant depending on the pH.[4] The molecule's architecture features a long, hydrophobic C18 unsaturated alkyl chain (oleyl group) and a hydrophilic head composed of a tertiary amine with two hydroxyethyl groups.[2][5] This amphiphilic nature—possessing both water-loving (hydrophilic) and oil-loving (hydrophobic) characteristics—is the primary driver of its surface-active properties.[2][5]
The compound is typically a light yellow, viscous liquid at room temperature.[1][6] Its high boiling point and low vapor pressure are indicative of its thermal stability, a crucial attribute for formulations and processes requiring elevated temperatures.[1][3]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 25307-17-9 | [2][3] |
| Molecular Formula | C₂₂H₄₅NO₂ | [1][2][3][7] |
| Molecular Weight | 355.6 g/mol | [1][2][6][7] |
| Appearance | Light yellow viscous liquid/paste | [1][6][7] |
| Density | ~0.917 g/cm³ | [1][3] |
| Boiling Point | 480.5°C at 760 mmHg | [1][3] |
| Flash Point | 202.6°C | [1][3] |
| Water Solubility | 5.9 mg/L at 23°C | [3][8] |
| Vapor Pressure | 3.0 x 10⁻¹¹ mmHg at 25°C | [1][3] |
| LogP | 5.31 | [1][3] |
| Purity (Typical Assay) | ≥98.0% | [6] |
Molecular Structure and Mechanistic Insights
The functionality of 2,2'-(Octadec-9-enylimino)bisethanol is dictated by its distinct molecular domains.
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Hydrophobic Tail: The octadec-9-enyl group is a long hydrocarbon chain derived from oleic acid. This nonpolar tail seeks to avoid aqueous environments and readily interacts with oils, greases, and other nonpolar substances.
-
Hydrophilic Head: The bis(2-hydroxyethyl)amino group is polar. The two hydroxyl (-OH) groups can form hydrogen bonds with water, conferring water solubility. The tertiary amine nitrogen atom can be protonated in acidic conditions, imparting a positive charge and cationic surfactant properties.
This duality allows the molecule to align itself at oil-water interfaces, reducing the interfacial tension and enabling the formation of stable emulsions.
Caption: Molecular structure of 2,2'-(Octadec-9-enylimino)bisethanol.
Synthesis and Manufacturing
Commercial production of 2,2'-(Octadec-9-enylimino)bisethanol has been achieved, making it readily available from various chemical suppliers.[3][9][10] One common laboratory-scale synthesis method involves the nucleophilic substitution reaction between an oleyl-derived halide and diethanolamine. This approach provides a direct and efficient route to the target molecule.
Protocol: Synthesis from 1-Bromo-9-octadecene and Diethanolamine
This protocol is a self-validating system; the reaction's completion can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The final product's identity is then confirmed through standard analytical techniques.
Materials:
-
1-Bromo-9-octadecene (0.02 mol)
-
Diethanolamine (0.05 mol)
-
Sodium Bicarbonate (NaHCO₃) (0.04 mol)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Silica gel for column chromatography
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, combine 1-bromo-9-octadecene (0.02 mol), diethanolamine (0.05 mol), and 20 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Initiate Reflux: Heat the mixture to reflux with continuous stirring.
-
Base Addition: Over a period of 8 hours, add a solution of sodium bicarbonate (0.04 mol in 10 mL of water) dropwise to the refluxing mixture. The bicarbonate neutralizes the hydrobromic acid byproduct, driving the reaction to completion.
-
Reaction Completion: After the addition is complete, continue to reflux and stir for an additional 2 hours.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the water under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by silica gel column chromatography to yield the final product as a light yellow viscous liquid.[11]
Caption: Workflow for the synthesis of 2,2'-(Octadec-9-enylimino)bisethanol.
Core Applications and Mechanisms
The compound's amphiphilic properties make it a highly effective and versatile agent in numerous applications.[2]
Industrial Surfactant and Emulsifier
As a surfactant, its primary function is to reduce the surface tension between two liquids or between a liquid and a solid.[1][12] This makes it an excellent emulsifying, dispersing, wetting, and solubilizing agent.[4][7][12]
-
Agrochemicals: It is used to emulsify active ingredients in pesticide formulations, ensuring stable mixtures and effective application.[4][6]
-
Textiles and Leather: It acts as a dye-leveling agent, fabric softener, and antistatic agent.[4][7][12][13]
-
Paints and Coatings: It serves as a dispersing agent for pigments.[12][13]
-
Petroleum and Metalworking: It is used as a corrosion inhibitor and lubricant additive.[6][13][14]
Caption: Surfactant molecules stabilizing an oil-in-water emulsion.
Personal Care and Cosmetics
In cosmetic formulations, it functions as an emulsifier to stabilize products like creams and lotions, ensuring that oil and water components do not separate.[2] Its mild nature makes it suitable for personal care applications.[2]
Advanced Drug Delivery Systems
For drug development professionals, the most compelling application lies in its potential as a penetration enhancer for transdermal drug delivery. Its structure is particularly relevant to the formulation of ethosomes , which are lipid vesicles containing ethanol.[15][16][17]
Mechanism of Enhanced Skin Penetration:
-
Ethanolic Effect: The hydroxyethyl groups on the molecule, akin to ethanol in ethosomes, can interact with and disrupt the highly ordered lipid bilayer of the stratum corneum, the skin's primary barrier. This fluidizes the lipids, increasing their permeability.[17][18]
-
Amphiphilic Carrier Effect: The compound's surfactant properties allow it to encapsulate or associate with drug molecules (both hydrophilic and lipophilic).[5][18]
-
Vesicular Penetration: As part of a larger lipid vesicle, it can help the entire carrier to deform and squeeze through the now-fluidized intercellular pathways of the stratum corneum, delivering the drug payload to deeper skin layers.[18]
This dual mechanism suggests that 2,2'-(Octadec-9-enylimino)bisethanol could be a key excipient in developing more effective topical and transdermal therapies, potentially increasing drug bioavailability with minimal skin irritation.[1][18]
Caption: Mechanism of enhanced transdermal drug delivery.
Toxicological Profile and Safety Protocols
While versatile, 2,2'-(Octadec-9-enylimino)bisethanol is a hazardous chemical that requires careful handling.
Human Health Hazards:
Environmental Hazards:
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. |
| H410 | Very toxic to aquatic life with long lasting effects. |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Source:[8][19] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or protective clothing.[19]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place away from incompatible materials.[6][19]
-
Spill Response: In case of a spill, contain the leakage and collect it with an inert absorbent material. Prevent entry into waterways.[19]
Conclusion
2,2'-(Octadec-9-enylimino)bisethanol is a high-value specialty chemical whose utility is directly derived from its elegant amphiphilic design. Its efficacy as a surfactant has cemented its role in numerous industrial processes. For the scientific and pharmaceutical communities, its most promising frontier is in the realm of advanced drug delivery, where its ability to modulate the skin barrier offers a tangible pathway to enhancing the efficacy of topical and transdermal therapies. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in research and development.
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